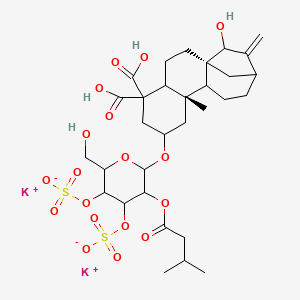
Carboxyatractyloside (dipotassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxyatractyloside (dipotassium) is a highly toxic diterpene glycoside derived from plants such as Xanthium species and Atractylis gummifera. It is known for its potent inhibitory effects on the ADP/ATP translocase, a crucial protein in mitochondrial energy metabolism. This compound is significantly more toxic than its analog, atractyloside, and has been studied for its unique biochemical properties and toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carboxyatractyloside involves several key steps. One method includes the oxidation of the primary alcohol group in the glucose disulfate moiety using dicyclohexylcarbodiimide and phosphorus pentoxide under anhydrous conditions in a dimethyl sulfoxide medium. This is followed by labeling with tritiated potassium borohydride .
Industrial Production Methods: Industrial production of carboxyatractyloside typically involves extraction from natural sources such as the seeds of Xanthium species. The compound is then purified using column chromatography and stabilized by crystallization as the dipotassium salt .
Chemical Reactions Analysis
Types of Reactions: Carboxyatractyloside undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly involving its glycoside moiety.
Common Reagents and Conditions:
Oxidation: Dicyclohexylcarbodiimide and phosphorus pentoxide in dimethyl sulfoxide.
Substitution: Various nucleophiles can be used under appropriate conditions to modify the glycoside moiety.
Major Products: The major products of these reactions include various oxidized and substituted derivatives of carboxyatractyloside, which can be further studied for their biochemical properties .
Scientific Research Applications
Carboxyatractyloside has several scientific research applications:
Chemistry: Used as a tool to study mitochondrial bioenergetics and the function of the ADP/ATP translocase.
Biology: Employed in research on mitochondrial dysfunction and its role in diseases.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Mechanism of Action
Carboxyatractyloside exerts its effects by binding to the ADP/ATP translocase in mitochondria, inhibiting the exchange of ADP and ATP across the mitochondrial membrane. This inhibition leads to the stabilization of the translocase in a specific conformation, resulting in the opening of the permeability transition pore, loss of mitochondrial membrane potential, and induction of apoptosis .
Comparison with Similar Compounds
Atractyloside: Another diterpene glycoside with similar inhibitory effects on the ADP/ATP translocase but less potent than carboxyatractyloside.
Bongkrekic Acid: A compound with similar mitochondrial effects but different structural properties.
Uniqueness: Carboxyatractyloside is unique due to its higher potency and specific binding characteristics compared to atractyloside. It is also more effective in inducing mitochondrial permeability transition and apoptosis .
Properties
Molecular Formula |
C31H44K2O18S2 |
|---|---|
Molecular Weight |
847.0 g/mol |
IUPAC Name |
dipotassium;[2-[[(1S,9S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |
InChI |
InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/t16?,17?,18?,19?,20?,22?,23?,24?,25?,26?,29-,30-;;/m0../s1 |
InChI Key |
FPJGZZYAZUKPAD-WCOVHXCISA-L |
Isomeric SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2C[C@]3(C4CCC5C[C@]4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















